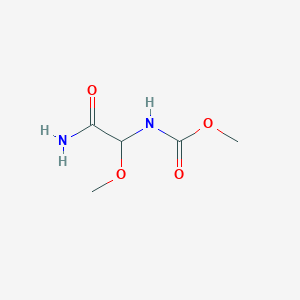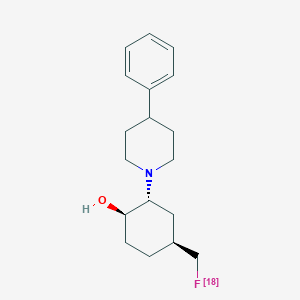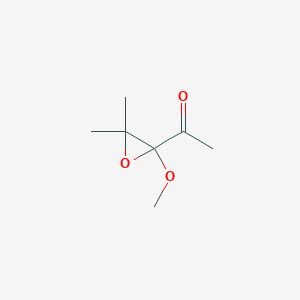
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone, also known as MDP2P, is a ketone that is commonly used in the synthesis of illicit drugs such as MDMA and methamphetamine. Despite its association with illegal activities, MDP2P has several scientific research applications that are worth exploring.
Mecanismo De Acción
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that acts as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Efectos Bioquímicos Y Fisiológicos
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several biochemical and physiological effects, including its ability to act as a precursor in the synthesis of various psychoactive drugs. Once synthesized, these drugs act on the central nervous system by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to the characteristic effects of these drugs, including euphoria, increased sociability, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments. One advantage is its ability to act as a precursor in the synthesis of various psychoactive drugs, which can be used to study the effects of these drugs on the brain. However, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also associated with illegal activities, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for the study of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the effects of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone and its derivatives on the brain and the central nervous system, which can help to improve our understanding of the mechanisms underlying drug addiction and other related disorders.
Conclusion:
In conclusion, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is a ketone that has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. Despite its association with illegal activities, 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound and its derivatives.
Métodos De Síntesis
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, the Wacker oxidation, and the Friedel-Crafts acylation. The most common method used for the synthesis of 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is the Leuckart-Wallach reaction, which involves the reduction of 3,4-methylenedioxyphenyl-2-nitropropene using ammonium formate and formic acid.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone has several scientific research applications, including its use as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic chemistry. 1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone is also used in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Propiedades
Número CAS |
141080-99-1 |
|---|---|
Nombre del producto |
1-(2-Methoxy-3,3-dimethyloxiran-2-yl)ethanone |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-(2-methoxy-3,3-dimethyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(9-4)6(2,3)10-7/h1-4H3 |
Clave InChI |
SVSXINAFCIMUJP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(O1)(C)C)OC |
SMILES canónico |
CC(=O)C1(C(O1)(C)C)OC |
Sinónimos |
Ethanone, 1-(2-methoxy-3,3-dimethyloxiranyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



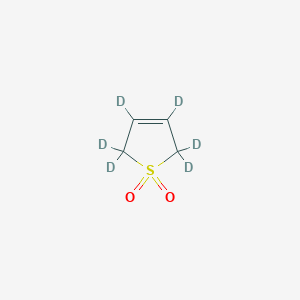
![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
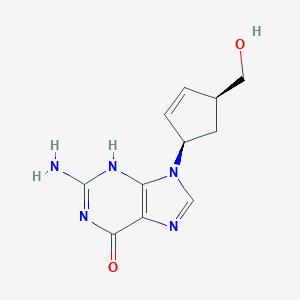
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
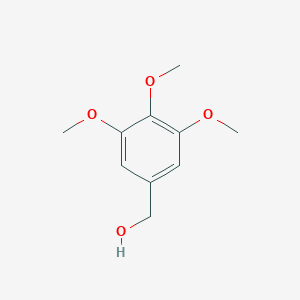
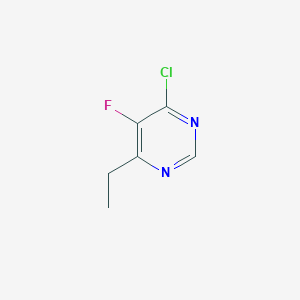
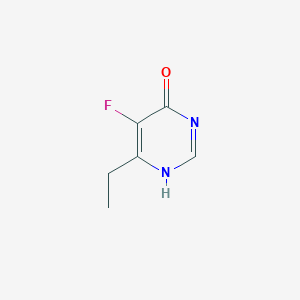
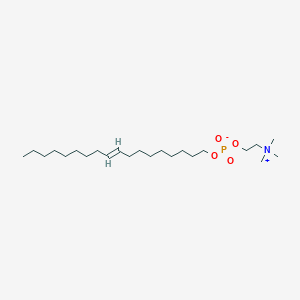
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
